Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a chemical compound that belongs to the imidazo[1,2-a]pyrazine class, which is recognized for its significant roles in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom at the 6-position of the imidazo ring and a carboxylate ester group at the 8-position, contributing to its unique chemical properties and biological activities.
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate can be sourced from various chemical suppliers, including Sigma-Aldrich and Kemix Pty Ltd. Its molecular formula is with a molecular weight of approximately 256.058 g/mol. The compound is cataloged under CAS Number 908581-18-0, indicating its recognized status in chemical databases.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structure. Imidazo[1,2-a]pyrazines are known for their diverse pharmacological properties, making them valuable in drug discovery and development.
The synthesis of methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product. Additionally, continuous flow reactors may be utilized in industrial settings to enhance efficiency and scalability.
Key molecular data includes:
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl ester group, which can modulate its behavior in organic reactions.
The mechanism of action for methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate primarily involves its interactions with biological targets at the molecular level. The imidazo[1,2-a]pyrazine scaffold has been shown to exhibit various biological activities including antimicrobial and anticancer effects.
Research indicates that compounds within this class may inhibit specific enzymes or receptors involved in disease pathways, although detailed mechanistic studies are still ongoing to elucidate these pathways thoroughly.
The physical properties of methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate include:
Chemical properties include:
Relevant data such as boiling points or melting points were not explicitly available but are critical for practical applications in laboratory settings.
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate has potential applications in several scientific fields:
The systematic exploration of nitrogen-rich bicyclic heterocycles began in earnest during the mid-20th century, with foundational studies on imidazo[1,2-a]pyrazine appearing in the 1960s [3]. Early research focused on electrophilic substitution patterns (e.g., bromination at C-3/C-5 positions) and ring modification chemistry, revealing unexpected stability compared to monocyclic heterocycles [3]. This period established essential structure-reactivity relationships, demonstrating that electron-deficient positions allowed site-selective halogenation—a property later exploited for pharmaceutical derivatization. By the 1980s, natural product-inspired investigations identified structurally similar scaffolds in bioluminescent systems (e.g., Renilla luciferin derivatives), highlighting their biological relevance [3]. The 2012 FDA approval of ponatinib—an imidazo[1,2-a]pyridine kinase inhibitor—validated fused diazine scaffolds as privileged structures in oncology, accelerating interest in isosteric pyrazine analogs [6]. Contemporary drug discovery now prioritizes these frameworks for their balanced physicochemical properties and target versatility.
Bromination imparts critical functionality to the imidazo[1,2-a]pyrazine core through three primary mechanisms:
Table 1: Physicochemical Properties of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 1379297-22-9 | - |
Molecular Formula | C₈H₆BrN₃O₂ | HRMS |
Molecular Weight | 256.06 g/mol | - |
Purity | >95% (HPLC) | Reverse-phase HPLC |
Appearance | Off-white to yellow crystalline solid | Visual inspection |
Storage Conditions | 2-8°C under inert atmosphere | - |
Key Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL | Equilibrium solubility |
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate has emerged as a quintessential three-dimensional molecular "Lego piece" due to its orthogonal reactivity domains. In AMPA receptor modulator development, researchers exploited the C6 bromine for Suzuki coupling with oxindole boronic esters, creating sub-nanomolar antagonists with hippocampal selectivity [4]. Simultaneously, the methyl ester underwent aminolysis with cyclic amines (e.g., 4-fluoropiperidine), enhancing blood-brain barrier penetration [4]. For PI3Kα inhibitors, the scaffold served as a conformationally constrained core where C6 aryl groups occupied hydrophobic affinity pockets while C2 carboxamides formed hinge-binding interactions with Val851 [10]. This dual functionalization capability enables rapid generation of stereoelectronically diverse libraries—critical for probing deep pharmacological spaces.
Table 2: Strategic Roles of Substituents in Pharmacophore Design
Position | Functional Group | Pharmacological Role | Derivatization Chemistry |
---|---|---|---|
C6 | Bromine | Cross-coupling site for aryl/heteroaryl groups | Suzuki, Negishi, Sonogashira |
C8 | Methyl carboxylate | Amide formation or reduction to aldehyde | Aminolysis, hydride reduction |
C2/C3 | π-Deficient system | H-bond acceptor; cation-π interactions | Electrophilic substitution, metalation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7